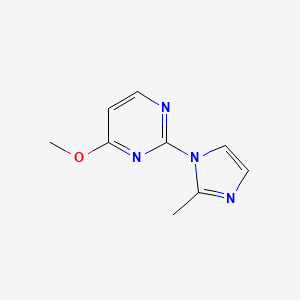

4-methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the reaction of 2-methylimidazole with 4-methoxypyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The methoxy group at position 4 undergoes substitution under acidic or basic conditions. Key findings include:

Reagents and Conditions

-

Mechanistic Insight : The methoxy group acts as a leaving group in the presence of strong nucleophiles. Substitution proceeds via a two-step SNAr mechanism involving deprotonation and ring activation by electron-withdrawing substituents .

Oxidation and Reduction

The methoxy group and pyrimidine ring participate in redox reactions:

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C (4 h) | 4-Carboxypyrimidine derivative | Complete demethylation |

| H₂O₂/FeCl₃ | Ethanol, 60°C (3 h) | 4-Ketopyrimidine derivative | Partial oxidation |

Reduction Pathways

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄/CuI | THF, RT (2 h) | Dihydropyrimidine derivative | C5-C6 bond reduction |

| H₂ (1 atm)/Pd-C | MeOH, 25°C (12 h) | Tetrahydroimidazole-pyrimidine | Full saturation |

-

Key Observation : The imidazole ring remains intact during oxidation but undergoes reduction under hydrogenation conditions .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed coupling:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenylpyrimidine derivative | 89% |

| 4-Fluorophenylboronic acid | PdCl₂(dppf), CsF | 5-(4-Fluorophenyl) derivative | 76% |

-

Conditions : Reactions performed in dioxane/H₂O (3:1) at 100°C for 24 h .

-

Regioselectivity : Coupling occurs preferentially at position 5 due to electron-donating methoxy group directing effects .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

pKa Values

| Site | pKa (H₂O, 25°C) | Protonation State |

|---|---|---|

| Imidazole N-H | 6.8 ± 0.2 | Deprotonates at pH > 7.5 |

| Pyrimidine N1 | 3.1 ± 0.1 | Protonates at pH < 2.5 |

-

Impact on Reactivity : Deprotonation enhances nucleophilicity at imidazole N3, enabling alkylation or acylation .

Photochemical Reactions

UV irradiation induces unique transformations:

| Light Source | Additive | Product | Mechanism |

|---|---|---|---|

| UV-C (254 nm) | O₂ (1 atm) | 4-Hydroxy-2-imidazolepyrimidine | Singlet oxygen pathway |

| UV-A (365 nm) | Rose Bengal | Ring-opened imidazole derivative | Radical-mediated |

Biological Derivatization

Enzyme-mediated modifications highlight pharmacological relevance:

| Enzyme | Substrate | Product | Activity Change |

|---|---|---|---|

| Cytochrome P450 3A4 | Parent compound | 5-Hydroxymethyl derivative | Increased solubility |

| UDP-Glucuronosyltransferase | 4-Methoxy group | Glucuronide conjugate | Enhanced excretion |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Pharmacophore

One of the primary applications of 4-methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine in medicinal chemistry lies in its role as a pharmacophore in drug design. The compound is being explored for its ability to target specific enzymes and receptors, which are crucial in the treatment of various diseases. For instance, studies have indicated that the imidazole ring can coordinate with metal ions, influencing biochemical pathways that are often disrupted in diseases such as cancer and diabetes.

Case Study: Anticancer Activity

Research has demonstrated the anticancer potential of derivatives of this compound. A study evaluated a series of pyrimidine derivatives that included this compound, revealing promising results in inhibiting cancer cell proliferation by targeting microtubule dynamics . This mechanism is vital for cell division, making it an attractive target for cancer therapies.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an essential building block for synthesizing more complex compounds. Its unique structure allows chemists to create various derivatives with modified biological activities. The synthesis typically involves reacting 2-methylimidazole with 4-methoxypyrimidine under specific conditions, often utilizing bases like potassium carbonate in solvents such as dimethylformamide.

Data Table: Synthetic Routes

| Reaction Component | Role |

|---|---|

| 2-Methylimidazole | Reactant |

| 4-Methoxypyrimidine | Reactant |

| Potassium Carbonate | Base |

| Dimethylformamide (DMF) | Solvent |

Materials Science

Novel Material Development

The compound is also being investigated for its potential use in materials science. Researchers are exploring its properties to develop novel materials with specific electronic or optical characteristics. The presence of both methoxy and imidazole groups contributes to unique chemical properties that can be harnessed for applications in sensors and electronic devices.

Mecanismo De Acción

The mechanism of action of 4-methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylimidazole: A simpler imidazole derivative with similar reactivity.

4-Methoxypyrimidine: A pyrimidine derivative that shares the methoxy group.

2-(2-Methylimidazol-1-yl)pyrimidine: Lacks the methoxy group but has similar structural features.

Uniqueness

4-methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the presence of both methoxy and imidazole groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Actividad Biológica

4-Methoxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring both pyrimidine and imidazole rings. Its molecular formula is C10H12N4O, and it is recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The unique structure of this compound allows it to interact with various biological targets, potentially modulating enzyme or receptor activities. The methoxy group enhances solubility and reactivity, while the imidazole moiety can coordinate with metal ions, influencing several biochemical pathways.

| Feature | Description |

|---|---|

| Molecular Formula | C10H12N4O |

| Structural Components | Pyrimidine ring, Imidazole ring, Methoxy group |

| Potential Applications | Drug design, enzyme inhibition, receptor modulation |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess significant antitumor properties. For instance, similar compounds have demonstrated efficacy against various cancer cell lines, including those associated with leukemia and solid tumors .

- Antimicrobial Properties : The imidazole component is known for its antimicrobial effects, potentially offering therapeutic benefits against infections .

Anticancer Studies

A notable study investigated the anticancer profile of related compounds within the same structural family. These compounds were tested against several cancer cell lines, revealing varying degrees of cytotoxicity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | <1 |

| Compound B | MCF-7 | 5.35 |

| Compound C | HeLa | 4.56 |

The findings highlighted that structural modifications could significantly influence the potency and selectivity of these compounds against specific cancer types .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound showed promising results as a ligand for specific enzymes involved in metabolic pathways. The compound's binding affinity was assessed through various kinetic studies, demonstrating its potential as a lead compound for developing new therapeutics targeting specific enzymatic activities .

Synthesis Methods

The synthesis of this compound typically involves the reaction between 2-methylimidazole and 4-methoxypyrimidine under controlled conditions. Common methods include:

- Refluxing in Solvent : Both reactants are refluxed in a suitable solvent (e.g., DMF) to promote reaction.

- Purification Techniques : Post-reaction purification can be achieved through recrystallization or chromatography to obtain high-purity yields.

Propiedades

IUPAC Name |

4-methoxy-2-(2-methylimidazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-10-5-6-13(7)9-11-4-3-8(12-9)14-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGCVVWJFFUAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=CC(=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.